molecular formula C16H17F3N4O3S B301591 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B301591
M. Wt: 402.4 g/mol
InChI Key: XSGDZKYDEPMTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a morpholine ring, and a trifluoromethyl group. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various electrophiles. For instance, the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol yields a potassium salt, which can be further reacted with phenacyl bromide to form the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and morpholine moiety can interact with active sites or binding pockets, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group enhances its metabolic stability, while the oxadiazole and morpholine rings contribute to its potential as a pharmacophore .

Properties

Molecular Formula

C16H17F3N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H17F3N4O3S/c1-10-21-22-15(26-10)27-9-14(24)20-12-8-11(16(17,18)19)2-3-13(12)23-4-6-25-7-5-23/h2-3,8H,4-7,9H2,1H3,(H,20,24)

InChI Key

XSGDZKYDEPMTES-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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